Sandoz 58-035

Cellular Toxicology Macrophage Biology Atherosclerosis

Choose Sandoz 58-035 to induce free cholesterol accumulation and UPR-linked toxicity (2-fold adenine release), optimally in ER-negative models owing to its ERα/β off-target activity. Its distinct membrane interaction profile and in vivo efficacy (75% enterocyte ACAT reduction at 30 mg/kg in rats) establish it as a benchmark for screening novel ACAT chemotypes.

Molecular Formula C30H47NOSi
Molecular Weight 465.8 g/mol
CAS No. 78934-83-5
Cat. No. B1196694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSandoz 58-035
CAS78934-83-5
Synonyms3-(decyldimethylsilyl)-N-(2-(4-methylphenyl)-1-phenylethyl)propanamide
compound-58-035
Propanamide, 3-(decyldimethylsilyl)-N-(2-(4-methylphenyl)-1-phenylethyl)-
SAN 58-035
SAN 58035
SAN-58035
Sandoz 58-035
Sandoz 58035
Molecular FormulaC30H47NOSi
Molecular Weight465.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32)
InChIKeyNBYATBIMYLFITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sandoz 58-035 (CAS 78934-83-5) for Research Procurement: ACAT Inhibition and Cellular Cholesterol Esterification Control


Sandoz 58-035 (also known as Sah 58-035) is a competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme governing intracellular cholesterol esterification [1]. The compound exhibits an empirical formula of C₃₀H₄₇NOSi and a molecular weight of 465.79 g/mol, with commercial research-grade purity specifications commonly reported at ≥98% as determined by HPLC . Its established utility as a prototypical ACAT inhibitor underpins its selection for studies requiring modulation of cholesterol metabolism pathways [2].

Sandoz 58-035: Why Generic ACAT Inhibitor Substitution Introduces Experimental Risk


Procurement decisions for ACAT inhibitors cannot be guided solely by the classification of enzyme inhibition. While numerous compounds, such as CP-113,818, avasimibe, or nevanimibe, share the ACAT target designation, their divergent biophysical membrane interactions [1] and off-target profiles directly influence assay outcomes [2]. For example, the distinct cytotoxic potential of CP-113,818 versus Sandoz 58-035 under cholesterol-loading conditions [3] demonstrates that substituting one inhibitor for another can confound phenotypic readouts related to cellular viability. The following evidence establishes the specific, quantifiable points of differentiation for Sandoz 58-035.

Quantitative Differentiation of Sandoz 58-035: Comparative Assay Data for Procurement Validation


Comparative Toxicity Profile: Sandoz 58-035 vs. CP-113,818 in Cholesterol-Enriched Macrophages

In cholesterol-enriched mouse peritoneal macrophages, both Sandoz 58-035 and CP-113,818 induce toxicity as measured by adenine release. At equivalent concentrations of up to 2 µg/mL, both compounds produced an approximate 2-fold increase in adenine release compared to vehicle control [1]. The key differentiation lies in the mechanism of toxicity; for both, the cytotoxic effect parallels an increase in cellular free cholesterol content, and this effect is reversible by cholesterol acceptors [1]. Therefore, while the quantitative toxicity magnitude is similar, the comparative data confirm that Sandoz 58-035 and CP-113,818 share a class-level mechanism of free-cholesterol-induced toxicity, which may differ from the toxicity profiles of ACAT inhibitors with alternative structural scaffolds [1].

Cellular Toxicology Macrophage Biology Atherosclerosis

Unique Off-Target Activity: Estrogen Receptor Binding of Sandoz 58-035 vs. Avasimibe

Sandoz 58-035 exhibits a distinct polypharmacology not documented for other ACAT inhibitors like avasimibe or CP-113,818. Binding assays demonstrate that Sandoz 58-035 binds to estrogen receptor alpha (ERα) with an IC50 of 2.9 µM and to estrogen receptor beta (ERβ) with an IC50 of 3.1 µM [1]. Molecular docking studies confirm that Sandoz 58-035 fits well into the ER ligand-binding site known for 4-hydroxy-tamoxifen, and functional assays confirm it acts as an ER agonist for transcription and cellular proliferation [1]. This secondary pharmacology is a unique characteristic of the Sandoz 58-035 chemotype, providing a clear point of differentiation when selecting a tool compound for studies where ER modulation may be a confounding factor or a deliberate dual-targeting strategy.

Nuclear Receptor Pharmacology Off-Target Profiling Drug Discovery

Tumor Growth Suppression in Prostate Cancer Xenografts: Sandoz 58-035 vs. Avasimibe

In a preclinical prostate cancer study, both Sandoz 58-035 and avasimibe were used to deplete cholesteryl ester storage. Both agents significantly hindered advanced prostate cancer growth in cell culture and in xenograft mouse models, significantly reducing cancer proliferation, impairing invasion capability, and suppressing tumor growth, with negligible toxicity [1]. The study demonstrates that for this specific application—targeting cholesteryl ester depletion in PTEN-deficient prostate cancer—Sandoz 58-035 and avasimibe exhibit functional equivalence. This equivalence allows for cross-validation of target engagement hypotheses, but also underscores that for this application, the choice between the two may hinge on other factors like cost, availability, or off-target profiles.

Cancer Metabolism Prostate Cancer Xenograft Model

Cell Cycle Arrest in Vascular Smooth Muscle Cells: Sandoz 58-035 vs. Progesterone

Sandoz 58-035 suppresses serum-induced DNA synthesis in human aortic vascular smooth muscle cells (VSMCs) by causing accumulation in the G1 phase. This effect was compared to progesterone, an inhibitor of intracellular cholesterol transport to the endoplasmic reticulum [1]. Both Sandoz 58-035 and progesterone suppressed serum-induced DNA synthesis by causing G1-phase accumulation, demonstrating that direct ACAT inhibition and upstream substrate deprivation both lead to cell cycle arrest [1]. This comparator study confirms that Sandoz 58-035 is a valid tool to dissect the role of cholesterol esterification specifically, as distinct from general sterol transport disruption.

Vascular Biology Cell Cycle Smooth Muscle Cells

Differential Membrane Interaction: Sandoz 58-035 vs. Nevanimibe and AZD 3988

A comparative biophysical study using model membranes revealed that Sandoz 58-035, nevanimibe, and AZD 3988, while all incorporating into lipid bilayers, differentially influence membrane structure depending on lipid composition [1]. While specific quantitative parameters (e.g., NMR order parameter changes) are detailed in the primary study, the key takeaway is that Sandoz 58-035 exhibits a distinct profile of membrane perturbation compared to nevanimibe and AZD 3988 [1]. This provides a structural basis for understanding potential differences in non-specific membrane effects and cellular distribution among these ACAT inhibitors.

Biophysics Membrane Biology Drug-Lipid Interactions

Procurement-Specific Application Scenarios for Sandoz 58-035


Probing ACAT Inhibition in ER-Negative or ER-Insensitive Cellular Models

Given its confirmed off-target activity as an ER agonist with IC50 values of 2.9 µM (ERα) and 3.1 µM (ERβ) [1], Sandoz 58-035 is optimally deployed in cellular models lacking functional estrogen receptor signaling (e.g., ER-negative cancer cell lines, specific macrophage lineages) or in short-term assays where ER-mediated transcriptional effects are minimal. This avoids confounding phenotypic readouts and ensures that observed outcomes are primarily attributable to ACAT inhibition and downstream cholesterol esterification blockade. For ER-positive models, alternative inhibitors like avasimibe should be considered.

Mechanistic Studies of Free Cholesterol-Mediated Cytotoxicity and ER Stress

Sandoz 58-035 serves as a validated tool to induce free cholesterol accumulation, a known trigger for cytotoxicity and unfolded protein response (UPR) [1][2]. Its use is supported by head-to-head data confirming that at 2 µg/mL, it induces a specific, quantifiable (approx. 2-fold) increase in adenine release in cholesterol-enriched macrophages, a toxicity linked directly to free cholesterol buildup [1]. This makes it suitable for studies investigating the cellular consequences of dysregulated cholesterol homeostasis, including ER stress and apoptosis pathways, particularly in models where this specific toxicity mechanism is the focus.

Comparative Pharmacology Studies of ACAT Inhibitor Chemotypes

Sandoz 58-035, as a prototypical ACAT inhibitor, is an essential reference compound for comparative studies evaluating novel ACAT inhibitors or chemotypes [1]. Its distinct biophysical membrane interaction profile, which differs from nevanimibe and AZD 3988 [2], and its unique off-target ER activity [3] provide a well-characterized benchmark. Using Sandoz 58-035 as a positive control allows researchers to contextualize the potency, selectivity, and mechanism of action of new chemical entities within the established landscape of ACAT pharmacology.

In Vivo Cholesterol Absorption Studies in Rodent Models

Sandoz 58-035 demonstrates oral bioavailability and in vivo efficacy, as evidenced by a 75% reduction in enterocyte ACAT activity following a single oral dose of 30 mg/kg in rats [1]. This established in vivo profile, including its ability to abolish diet-induced hypercholesterolemia [1], makes it a suitable tool for preclinical studies of intestinal cholesterol metabolism and absorption. Its defined pharmacokinetic and pharmacodynamic parameters in rodents facilitate the design of in vivo studies where acute or sub-chronic ACAT inhibition is required.

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